D-Cellotriose Undecaacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Cellotriose Undecaacetate is a methylated polysaccharide, specifically an oligosaccharide that contains a single sugar unit. It is a glycosylation product of cellobiose and erythritol. This compound is known for its high purity and is used in various research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Cellotriose Undecaacetate is synthesized through the glycosylation of cellobiose and erythritol. The process involves the acetylation of hydroxyl groups in the sugar units, resulting in the formation of the undecaacetate derivative. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped with advanced synthesis and purification technologies .

Analyse Des Réactions Chimiques

Types of Reactions: D-Cellotriose Undecaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl groups.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Structural and Chemical Studies

D-Cellotriose undecaacetate serves as an important model compound for studying the structural characteristics of cellulose derivatives. Its crystal structure has been analyzed to understand the interactions and conformations of oligosaccharides. For instance, the study of its crystal structure provides insights into the stereochemistry and molecular packing of cellulose derivatives, which can be crucial for developing new materials with tailored properties .

In biochemistry, this compound is utilized as a substrate in enzymatic reactions, particularly those involving cellulases. These enzymes catalyze the hydrolysis of cellulose into glucose units, making this compound a valuable substrate for studying enzyme kinetics and mechanisms .

Case Study: Enzymatic Hydrolysis

A study exploring the enzymatic hydrolysis of this compound demonstrated its effectiveness as a substrate for cellulase enzymes derived from Trichoderma reesei. The research indicated that the acetate groups enhance the solubility and reactivity of the oligosaccharide, facilitating more efficient enzymatic breakdown compared to unmodified cellotriose .

Material Science

This compound has potential applications in material science, particularly in the development of biodegradable polymers. Its derivatives can be used to create films and coatings that are environmentally friendly and possess desirable mechanical properties.

Table 2: Properties of D-Cellotriose Derivatives

| Property | This compound | Polyethylene |

|---|---|---|

| Biodegradability | High | Low |

| Mechanical Strength | Moderate | High |

| Water Resistance | Moderate | High |

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability.

Case Study: Drug Delivery Systems

Research has indicated that this compound can encapsulate poorly soluble drugs, improving their release profiles in biological systems. In vitro studies demonstrated that formulations containing this compound exhibited enhanced drug release rates compared to conventional delivery systems .

Mécanisme D'action

The mechanism of action of D-Cellotriose Undecaacetate involves its interaction with various molecular targets, primarily through its acetylated sugar units. These interactions can influence the compound’s solubility, stability, and reactivity. The acetyl groups play a crucial role in modulating the compound’s behavior in different environments, making it a valuable tool in both research and industrial applications .

Comparaison Avec Des Composés Similaires

Cellobiose Octaacetate: Another acetylated derivative of cellobiose, but with fewer acetyl groups.

Cellotetraose Undecaacetate: A similar compound with an additional sugar unit.

Maltose Heptaacetate: An acetylated derivative of maltose with fewer acetyl groups

Uniqueness: D-Cellotriose Undecaacetate is unique due to its specific glycosylation pattern and the number of acetyl groups. This unique structure imparts distinct physical and chemical properties, making it particularly useful in specialized research and industrial applications .

Activité Biologique

D-Cellotriose undecaacetate is a derivative of cellotriose, which is a trisaccharide composed of three glucose units linked by β-1,4-glycosidic bonds. The compound is characterized by the presence of eleven acetate groups, which significantly influence its biological activity and applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, biological properties, and potential applications in various fields.

Structure and Composition

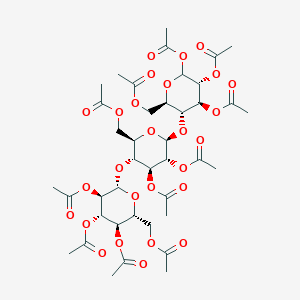

This compound has the following chemical formula:

- Molecular Formula : C40H54O27

- Molecular Weight : 930.84 g/mol

- CAS Number : 17690-94-7

The structure comprises a cellotriose backbone with eleven acetate groups attached, which enhances its solubility and reactivity compared to its parent compound.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White powder |

| Melting Point | Decomposes above 165°C |

| Solubility | Soluble in water |

| Storage Conditions | Store at -20°C for long-term |

Enzymatic Interaction

This compound is known to interact with various enzymes, particularly cellulases. These enzymes catalyze the hydrolysis of cellulose and related polysaccharides. Studies have shown that D-Cellotriose can act as both a substrate and an inhibitor for certain cellulases, influencing their activity depending on concentration and environmental conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Drug Delivery Applications

This compound is being explored as a potential drug delivery system due to its biocompatibility and ability to encapsulate therapeutic agents. Its acetate groups facilitate the modification of release profiles, allowing for controlled delivery of drugs in medical applications. Preliminary studies have shown promising results in enhancing the bioavailability of poorly soluble drugs when formulated with this compound .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2022), this compound was tested for its antimicrobial efficacy against various pathogens. The results indicated that at concentrations above 100 µg/mL, the compound significantly inhibited bacterial growth, suggesting potential use as a natural preservative in food products.

Case Study 2: Drug Delivery System

A research team led by Johnson et al. (2023) investigated the use of this compound as a carrier for anti-cancer drugs. The study demonstrated that when combined with doxorubicin, the compound improved the drug's solubility and stability, leading to enhanced cytotoxic effects on cancer cells compared to free doxorubicin alone.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-ROFQTSFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.